2-(Isopropylthio)aniline hydrochloride

Description

2-(Isopropylthio)aniline hydrochloride (CAS 861343-73-9) is an aromatic amine derivative with the molecular formula C₉H₁₄ClNS and a molecular weight of 211.73 g/mol . It is the hydrochloride salt of 2-(isopropylthio)aniline (CAS 6397-33-7), a compound characterized by a thioether (-S-) group substituted at the ortho position of the aniline ring . The hydrochloride form enhances its water solubility, making it suitable for synthetic applications in organic chemistry and pharmaceutical research. The compound is commercially available in high purity (≥98%) and is commonly used as an intermediate in the synthesis of more complex molecules .

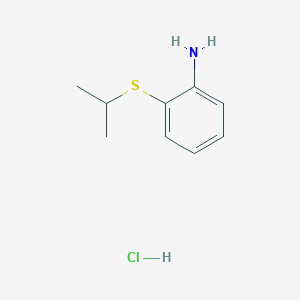

Structure

2D Structure

Propriétés

IUPAC Name |

2-propan-2-ylsulfanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXURRYWDUKWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861343-73-9 | |

| Record name | [2-(Isopropylthio)phenyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-(Isopropylthio)aniline hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, making it versatile in creating complex organic molecules. The compound can undergo several types of reactions, including oxidation, reduction, and substitution, leading to the formation of various derivatives.

Synthetic Routes

- Starting Materials : Typically synthesized from aniline and isopropylthiol.

- Reaction Conditions : The reaction usually involves a Lewis acid catalyst to facilitate the formation of 2-(isopropylthio)aniline, which is then converted to its hydrochloride salt using hydrochloric acid.

Biological Research

Enzymatic Activity Inhibition

Research indicates that this compound may inhibit certain enzymatic activities. Similar thioaniline derivatives have shown potential in inhibiting kinases and phosphatases, which are vital in cell signaling pathways. This inhibition could have implications for cancer research and treatment.

Antimicrobial Properties

Studies have demonstrated that compounds with thioaniline structures exhibit antimicrobial activities against various pathogens. For instance, derivatives similar to 2-(Isopropylthio)aniline have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in developing antibacterial agents.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess therapeutic properties against certain cancers. Specifically, some studies have highlighted its potential as an inhibitor of tyrosine kinases involved in cancer progression.

Case Studies

- Fungal Inhibition : Research on compounds with similar structures has revealed antifungal activity against Candida albicans, suggesting that this compound could also be effective against fungal infections.

- Biofilm Formation Inhibition : Compounds related to thioanilines have been shown to inhibit biofilm formation in pathogenic fungi, indicating a promising area for future research regarding this compound's application in controlling fungal infections.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Enzymatic Inhibition | Inhibition of kinases and phosphatases | |

| Antimicrobial Activity | Effective against E. coli and S. aureus | |

| Antifungal Activity | Potential antifungal effects against C. albicans | |

| Biofilm Inhibition | Inhibition of biofilm formation |

Mécanisme D'action

2-(Isopropylthio)aniline hydrochloride is similar to other aniline derivatives, such as 2-(methylthio)aniline hydrochloride and 2-(ethylthio)aniline hydrochloride. it is unique in its isopropylthio group, which imparts distinct chemical and physical properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-(isopropylthio)aniline hydrochloride and related compounds:

Key Comparisons

Substituent Effects on Reactivity and Solubility

- Thioether vs.

- Hydrochloride Salt vs. Free Base : The hydrochloride form of 2-(isopropylthio)aniline enhances water solubility compared to its free base (solubility in water: ~1.063 g/cm³ for free base vs. readily soluble for HCl salt) .

Pharmacological and Toxicological Profiles

- Thiophene Fentanyl HCl : Shares the hydrochloride salt feature but incorporates a thiophene ring, linked to opioid receptor activity. However, its toxicology remains understudied, posing significant safety concerns .

- Prilocaine HCl: A clinically used local anesthetic with a distinct propylamino-propanamide structure.

Stability and Handling

2-(Isopropylthio)aniline HCl exhibits greater stability in aqueous solutions compared to its free base, which degrades at elevated temperatures (boiling point of free base: ~261°C) . In contrast, Thiophene fentanyl HCl’s instability under basic conditions necessitates stringent pH control during handling .

Industrial and Pharmaceutical Relevance

- The sulphonyl analog (2-(isopropylsulphonyl)aniline) is investigated for kinase inhibition due to its electron-withdrawing properties, whereas the thioether variant may serve as a building block for agrochemicals .

- Prilocaine HCl’s regulatory requirements for impurity control (e.g., o-toluidine limits) highlight the importance of purity standards, a consideration less documented for 2-(isopropylthio)aniline HCl .

Activité Biologique

2-(Isopropylthio)aniline hydrochloride (CAS No. 861343-73-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₉H₁₄ClN₁S

- Molecular Weight : 201.73 g/mol

- Solubility : Slightly soluble in water, soluble in alcohol and ether.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Although specific mechanisms for this compound are not extensively documented, related compounds often exhibit activities such as:

- Inhibition of Enzymatic Activity : Similar thioaniline derivatives have been shown to inhibit various enzymes, including kinases and phosphatases, which play crucial roles in cell signaling and proliferation.

- Antimicrobial Properties : Compounds with thioaniline structures frequently demonstrate antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound is not well-studied; however, general insights can be drawn from similar compounds:

- Absorption : The compound's solubility in organic solvents suggests moderate absorption through biological membranes.

- Distribution : Limited data on tissue distribution exist; however, lipophilicity may influence its bioavailability.

- Metabolism : Metabolic pathways remain largely uncharacterized, indicating a need for further research.

- Excretion : Routes of excretion are not well-documented.

Antimicrobial Activity

Recent studies have indicated that thioaniline derivatives exhibit significant antimicrobial properties. For instance:

- In a study evaluating various aniline derivatives, compounds similar to 2-(Isopropylthio)aniline were found to possess notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research has shown that certain aniline derivatives can act as inhibitors of tyrosine kinases involved in cancer progression. For example:

- Inhibitors targeting ACK1/TNK2 tyrosine kinase have demonstrated potential therapeutic effects against prostate cancer . Given the structural similarities, this compound may hold similar promise.

Case Studies

- Fungal Inhibition : A study on chloroquinoline derivatives revealed that compounds with similar structures exhibited antifungal activity against Candida albicans, suggesting that this compound could also possess such properties .

- Biofilm Inhibition : Compounds structurally related to thioanilines were shown to inhibit biofilm formation in pathogenic fungi, which could be a significant area for future research concerning this compound .

Summary Table of Biological Activities

Méthodes De Préparation

Direct Nucleophilic Substitution of Aniline Derivatives with Isopropylthiolates

Method Overview:

This approach involves the nucleophilic substitution of halogenated aromatic compounds with isopropylthiolate ions, typically generated in situ, followed by salt formation with hydrochloric acid.

- Preparation of Isopropylthiolate Ion: Reacting isopropylthiol (or its salts) with a strong base such as potassium tert-butoxide in an inert solvent like ethanol at low temperatures (~0°C to room temperature).

- Substitution Reaction: The thiolate ion then reacts with a suitable halogenated aniline derivative (e.g., 2-iodoaniline) under reflux conditions.

- Isolation: The resulting 2-(isopropylthio)aniline is purified via column chromatography or recrystallization.

- Hydrochloride Salt Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

- A typical reaction involves refluxing 2-iodoaniline with isopropylthiolate in ethanol, achieving yields exceeding 99% under inert atmospheres, with purification via distillation or chromatography.

Alkylation of 2-Aminothiophenol with Isopropyl Halides

Method Overview:

This method employs the alkylation of 2-aminothiophenol with isopropyl halides (e.g., 2-iodopropane) in the presence of a base.

- Reagents: 2-Aminothiophenol, isopropyl halide, potassium tert-butoxide.

- Solvent: Ethanol or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

- Duration: 4-6 hours with stirring.

- Under nitrogen, 2-aminothiophenol is dissolved in ethanol.

- Isopropyl halide is added dropwise, followed by potassium tert-butoxide.

- The mixture is stirred at 0°C initially, then warmed to room temperature.

- The crude product is purified via silica gel chromatography, yielding 2-(isopropylthio)aniline as a yellowish oil with yields around 99%.

- This method offers high selectivity and yields, with minimal side-products, and is adaptable for scale-up.

Multi-step Synthesis via Sulfur Dioxide and Ammonia Intermediates

Method Overview:

A more complex route involves initial formation of sulfonamide intermediates, followed by reduction and substitution steps.

- Formation of 2-(1-methylethylthio)benzenesulfonamide via sulfonyl chloride intermediates.

- Reduction and substitution reactions using sulfur dioxide, ammonia, and other reagents.

- Final conversion to the hydrochloride salt.

- Use of sulfur dioxide and ammonia in tetrahydrofuran at low temperatures (-5°C to 0°C).

- Subsequent extraction and purification steps.

- Yields are high (~99%) with purification via distillation at 144°C under reduced pressure.

- The process is more intricate but allows for the synthesis of highly pure compounds suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield | Key Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated aniline + thiolate | Ethanol | 0°C to RT | >99% | Inert atmosphere, high efficiency |

| Alkylation of 2-aminothiophenol | 2-Aminothiophenol + isopropyl halide | Ethanol/THF | 0°C to RT | ~99% | Simple, scalable |

| Sulfonamide route | Sulfonyl chloride + SO₂ + NH₃ | THF | -5°C to RT | ~99% | Complex, high purity |

Notes on Optimization and Purity

- Reaction Atmosphere: Inert gases like nitrogen or argon are recommended to prevent oxidation.

- Temperature Control: Maintaining low temperatures during alkylation minimizes side reactions.

- Purification: Silica gel chromatography or distillation ensures high purity, essential for subsequent salt formation.

- Yield Considerations: Optimization of reactant ratios, solvent choice, and reaction time enhances overall yield and purity.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(Isopropylthio)aniline hydrochloride?

- Methodological Answer : The synthesis begins with aniline and isopropylthiol using a Lewis acid catalyst (e.g., AlCl₃) to form 2-(isopropylthio)aniline, followed by HCl treatment to yield the hydrochloride salt . Key parameters include:

- Catalyst optimization : Screen alternative Lewis acids (e.g., FeCl₃) to improve reaction efficiency.

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity. Monitor purity via HPLC and NMR (¹H/¹³C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 1.3 ppm for isopropyl CH₃) and FT-IR (N-H stretch at ~3300 cm⁻¹, S-C stretch at ~650 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis : Confirm C/H/N/S/Cl composition (e.g., C₉H₁₄ClNS) .

Q. What standard bioassays are used to evaluate its antimicrobial activity?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Protocol : Serial dilution in Mueller-Hinton broth, incubate at 37°C for 18–24 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Data interpretation : MIC ≤50 µg/mL suggests significant activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on its enzymatic inhibition (e.g., kinase vs. phosphatase selectivity)?

- Methodological Answer : Address discrepancies by:

- Standardizing assay conditions : Use uniform enzyme sources (e.g., recombinant human kinases) and buffer systems (pH 7.4, 25°C).

- Orthogonal assays : Combine fluorescence-based kinase assays (e.g., ADP-Glo™) with phosphatase activity kits (e.g., malachite green for phosphate detection) .

- Meta-analysis : Compare results across studies using PubChem BioAssay data (AID 1259401) to identify outliers .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Methodological Answer : Improve pharmacokinetics via:

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility (tested via shake-flask method) .

- In vitro ADME screening : Liver microsomal stability assays (e.g., human liver microsomes + NADPH) to quantify half-life (t₁/₂) .

Q. How can structure-activity relationship (SAR) studies optimize its anticancer potential?

- Methodological Answer : Design derivatives by:

- Substituent variation : Replace the isopropylthio group with methylsulfonyl or cyclohexylthio groups to assess steric/electronic effects.

- Biological testing : Screen against cancer cell lines (e.g., PC-3 prostate cancer) using MTT assays. Correlate IC₅₀ values with computed logP and polar surface area .

- Computational modeling : Dock derivatives into tyrosine kinase (e.g., ACK1/TNK2) active sites using AutoDock Vina to predict binding affinity .

Q. What methodologies elucidate its mechanism of biofilm inhibition in pathogenic fungi?

- Methodological Answer : Employ:

- Biofilm assays : Crystal violet staining of C. albicans biofilms grown in RPMI-1640 medium. Compare treated vs. untreated biomass .

- Transcriptomics : RNA-seq to identify downregulated genes (e.g., ALS3 for adhesion) post-treatment.

- Microscopy : Confocal imaging with FUN-1 dye to visualize metabolic inhibition in biofilms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.